molecular formula C24H18S B1608658 2,4,6-triphenylbenzenethiol CAS No. 4435-66-9

2,4,6-triphenylbenzenethiol

Cat. No.: B1608658
CAS No.: 4435-66-9
M. Wt: 338.5 g/mol
InChI Key: PABZFYBJRQNNMP-UHFFFAOYSA-N
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Description

5’-Phenyl-[1,1’3’,1’‘-terphenyl]-2’-thiol: is an aromatic compound characterized by a central benzene ring substituted with two phenyl groups and a thiol group. This compound belongs to the terphenyl family, which is known for its structural diversity and significant applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-thiol typically involves the following steps:

    Formation of Terphenyl Core: The terphenyl core can be synthesized through a Suzuki cross-coupling reaction. This involves the reaction of a boronic acid derivative with a halogenated benzene in the presence of a palladium catalyst.

    Introduction of Thiol Group: The thiol group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a halogenated terphenyl derivative with a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of 5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-thiol may involve large-scale Suzuki cross-coupling reactions followed by thiol group introduction. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-thiol can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of thiolate anions.

    Substitution: Formation of substituted terphenyl derivatives.

Scientific Research Applications

Chemistry

5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-thiol is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of aromatic compounds and their reactivity.

Biology

In biological research, this compound can be used to study the interactions of thiol groups with biological molecules. It can also serve as a model compound for understanding the behavior of thiol-containing biomolecules.

Medicine

The compound’s thiol group can interact with various biological targets, making it a potential candidate for drug development. It can be used to design inhibitors for enzymes that interact with thiol groups.

Industry

In the industrial sector, 5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-thiol can be used in the production of polymers and other materials. Its aromatic structure provides stability and rigidity to the final products.

Mechanism of Action

The mechanism of action of 5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-thiol involves the interaction of its thiol group with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triphenylbenzene: Similar in structure but lacks the thiol group.

    5’-Phenyl-[1,1’3’,1’‘-terphenyl]-2’-amine: Contains an amine group instead of a thiol group.

    5’-Phenyl-[1,1’3’,1’‘-terphenyl]-2’-carboxylic acid: Contains a carboxylic acid group instead of a thiol group.

Uniqueness

5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various applications, including chemical synthesis, biological research, and industrial production.

Properties

IUPAC Name

2,4,6-triphenylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18S/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABZFYBJRQNNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)S)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404470
Record name 5'-phenyl-[1,1':3',1''-terphenyl]-2'-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4435-66-9
Record name 5'-phenyl-[1,1':3',1''-terphenyl]-2'-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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